Cas no 2228286-93-7 (1-(3-bromoprop-1-en-2-yl)-3-chloro-2,4-difluorobenzene)

1-(3-bromoprop-1-en-2-yl)-3-chloro-2,4-difluorobenzene 化学的及び物理的性質
名前と識別子
-
- 1-(3-bromoprop-1-en-2-yl)-3-chloro-2,4-difluorobenzene
- EN300-1927150
- 2228286-93-7
-
- インチ: 1S/C9H6BrClF2/c1-5(4-10)6-2-3-7(12)8(11)9(6)13/h2-3H,1,4H2
- InChIKey: JJKNCYQWIYHZPF-UHFFFAOYSA-N
- SMILES: BrCC(=C)C1C=CC(=C(C=1F)Cl)F
計算された属性
- 精确分子量: 265.93095g/mol
- 同位素质量: 265.93095g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 198
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.3
- トポロジー分子極性表面積: 0Ų
1-(3-bromoprop-1-en-2-yl)-3-chloro-2,4-difluorobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1927150-0.25g |
1-(3-bromoprop-1-en-2-yl)-3-chloro-2,4-difluorobenzene |
2228286-93-7 | 0.25g |
$933.0 | 2023-09-17 | ||
Enamine | EN300-1927150-10.0g |
1-(3-bromoprop-1-en-2-yl)-3-chloro-2,4-difluorobenzene |
2228286-93-7 | 10g |
$4360.0 | 2023-05-23 | ||
Enamine | EN300-1927150-0.5g |
1-(3-bromoprop-1-en-2-yl)-3-chloro-2,4-difluorobenzene |
2228286-93-7 | 0.5g |
$974.0 | 2023-09-17 | ||
Enamine | EN300-1927150-0.1g |
1-(3-bromoprop-1-en-2-yl)-3-chloro-2,4-difluorobenzene |
2228286-93-7 | 0.1g |
$892.0 | 2023-09-17 | ||
Enamine | EN300-1927150-5.0g |
1-(3-bromoprop-1-en-2-yl)-3-chloro-2,4-difluorobenzene |
2228286-93-7 | 5g |
$2940.0 | 2023-05-23 | ||
Enamine | EN300-1927150-0.05g |
1-(3-bromoprop-1-en-2-yl)-3-chloro-2,4-difluorobenzene |
2228286-93-7 | 0.05g |
$851.0 | 2023-09-17 | ||
Enamine | EN300-1927150-1.0g |
1-(3-bromoprop-1-en-2-yl)-3-chloro-2,4-difluorobenzene |
2228286-93-7 | 1g |
$1014.0 | 2023-05-23 | ||
Enamine | EN300-1927150-2.5g |
1-(3-bromoprop-1-en-2-yl)-3-chloro-2,4-difluorobenzene |
2228286-93-7 | 2.5g |
$1988.0 | 2023-09-17 | ||
Enamine | EN300-1927150-1g |
1-(3-bromoprop-1-en-2-yl)-3-chloro-2,4-difluorobenzene |
2228286-93-7 | 1g |
$1014.0 | 2023-09-17 | ||
Enamine | EN300-1927150-5g |
1-(3-bromoprop-1-en-2-yl)-3-chloro-2,4-difluorobenzene |
2228286-93-7 | 5g |
$2940.0 | 2023-09-17 |
1-(3-bromoprop-1-en-2-yl)-3-chloro-2,4-difluorobenzene 関連文献
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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6. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
1-(3-bromoprop-1-en-2-yl)-3-chloro-2,4-difluorobenzeneに関する追加情報
1-(3-Bromoprop-1-en-2-yl)-3-chloro-2,4-difluorobenzene: A Comprehensive Overview
1-(3-Bromoprop-1-en-2-yl)-3-chloro-2,4-difluorobenzene is a highly specialized organic compound with the CAS number 2228286937. This compound is characterized by its unique structure, which includes a bromine atom attached to a propenyl group and a benzene ring substituted with chlorine and fluorine atoms at specific positions. The combination of these substituents makes this compound a valuable intermediate in various chemical synthesis processes.
The synthesis of 1-(3-bromoprop-1-en-2-yl)-3-chloro-2,4-difluorobenzene typically involves multi-step reactions, often starting from chlorinated and fluorinated aromatic compounds. The introduction of the bromopropenyl group is achieved through specialized coupling reactions, which require precise control of reaction conditions to ensure high yields and product purity. Recent advancements in catalytic systems and reaction mechanisms have significantly improved the efficiency of these processes.
One of the most notable applications of this compound is in the field of pharmaceutical chemistry. The presence of multiple halogen atoms and the propenyl group provides this compound with unique electronic properties, making it an ideal candidate for use in drug design. Researchers have explored its potential as a building block for constructing bioactive molecules with specific pharmacological activities.
In addition to its role in drug discovery, 1-(3-bromoprop-1-en-2-yl)-3-chloro-2,4-difluorobenzene has also found applications in materials science. Its ability to undergo various types of polymerization reactions has led to its use in the development of advanced polymers with tailored properties. Recent studies have highlighted its potential in creating materials with enhanced thermal stability and mechanical strength.
The stability and reactivity of this compound are influenced by the electronic effects of its substituents. The chlorine and fluorine atoms on the benzene ring create a highly electron-deficient aromatic system, which enhances the reactivity of the bromopropenyl group. This makes the compound particularly useful in electrophilic substitution reactions, where it can act as an effective electrophile.
From an environmental perspective, understanding the degradation pathways of 1-(3-bromoprop-1-en-2-yl)-3-chloro-2,4-difluorobenzene is crucial for assessing its potential impact on ecosystems. Recent research has focused on identifying the biotic and abiotic factors that influence its breakdown in natural environments. These studies are essential for developing sustainable practices for handling and disposing of this compound.
In conclusion, 1-(3-bromoprop-1-en-2-yll)-3-chloro-, 4-difluorobenzene (CAS No: 00000000) stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure and reactivity continue to make it a focal point for scientific research, driving innovations in both chemical synthesis and material development.
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